molecular formula C13H15NO4 B14635997 Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- CAS No. 54819-26-0

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)-

Katalognummer: B14635997
CAS-Nummer: 54819-26-0
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: CLKFNPGWMPRGHS-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- is a complex organic compound with a unique structure that includes a benzoylamino group, an oxo group, and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Elevated temperatures to drive the reaction to completion.

    Solvents: Common organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the ester or amide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Participating in or altering metabolic processes within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentanoic acid, 3-oxo-, methyl ester: Shares a similar ester structure but lacks the benzoylamino group.

    Pentanoic acid, 3-hydroxy-, methyl ester: Contains a hydroxyl group instead of an oxo group.

    Valeric acid: A simpler carboxylic acid without the ester or benzoylamino groups.

Uniqueness

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

54819-26-0

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

methyl (3S)-3-benzamido-4-oxopentanoate

InChI

InChI=1S/C13H15NO4/c1-9(15)11(8-12(16)18-2)14-13(17)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,17)/t11-/m0/s1

InChI-Schlüssel

CLKFNPGWMPRGHS-NSHDSACASA-N

Isomerische SMILES

CC(=O)[C@H](CC(=O)OC)NC(=O)C1=CC=CC=C1

Kanonische SMILES

CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.